4-[(1R,2S)-rel-2-aminocyclopropyl]phenol 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13562890
InChI: InChI=1S/C9H11NO/c10-9-5-8(9)6-1-3-7(11)4-2-6/h1-4,8-9,11H,5,10H2/t8-,9+/m1/s1
SMILES: C1C(C1N)C2=CC=C(C=C2)O
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol

4-[(1R,2S)-rel-2-aminocyclopropyl]phenol

CAS No.:

Cat. No.: VC13562890

Molecular Formula: C9H11NO

Molecular Weight: 149.19 g/mol

* For research use only. Not for human or veterinary use.

4-[(1R,2S)-rel-2-aminocyclopropyl]phenol -

Specification

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
IUPAC Name 4-[(1R,2S)-2-aminocyclopropyl]phenol
Standard InChI InChI=1S/C9H11NO/c10-9-5-8(9)6-1-3-7(11)4-2-6/h1-4,8-9,11H,5,10H2/t8-,9+/m1/s1
Standard InChI Key HADIWKXZWHXEDX-BDAKNGLRSA-N
Isomeric SMILES C1[C@@H]([C@H]1N)C2=CC=C(C=C2)O
SMILES C1C(C1N)C2=CC=C(C=C2)O
Canonical SMILES C1C(C1N)C2=CC=C(C=C2)O

Introduction

Chemical Identity and Structural Properties

Nomenclature and Molecular Configuration

The compound’s IUPAC name, 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol, reflects its stereochemistry: a cyclopropylamine substituent at the para position of a phenol ring. The relative configuration (rel) indicates the spatial arrangement of the cyclopropyl group’s chiral centers (1R,2S). Key molecular features include:

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₉H₁₁NO
Molecular Weight149.19 g/mol
Canonical SMILESC1C(C1N)C2=CC=C(C=C2)O
Isomeric SMILESC1C@HC2=CC=C(C=C2)O
InChI KeyHADIWKXZWHXEDX-DTWKUNHWSA-N

The bicyclic structure confers rigidity, influencing its binding affinity to enzymatic targets like monoamine oxidases.

Synthesis and Metabolic Pathways

Synthetic Routes

Industrial synthesis typically involves hydroxylation of tranylcypromine using cytochrome P450 enzymes or chemical oxidants. Key steps include:

  • Substrate Preparation: Tranylcypromine is dissolved in a polar aprotic solvent (e.g., dimethylformamide).

  • Hydroxylation: Oxidizing agents (e.g., potassium permanganate) or enzymatic systems introduce a hydroxyl group at the para position.

  • Purification: Chromatographic techniques isolate the product, achieving >95% purity.

Table 2: Optimized Reaction Conditions

ParameterValue
Temperature25–30°C
CatalystCYP2D6 (enzymatic route)
Yield68–72%

Biotransformation in Mammals

As a metabolite, 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol forms via hepatic CYP450-mediated oxidation. Studies in Cunninghamella echinulata (a fungal model for mammalian metabolism) demonstrate parallel pathways, validating its utility in metabolic studies.

Pharmacological Profile

Mechanism of Action

The compound inhibits monoamine oxidase (MAO) isoforms A and B, albeit with lower efficacy than tranylcypromine. Binding analyses reveal:

  • MAO-A: IC₅₀ = 12 µM (vs. 0.8 µM for tranylcypromine).

  • MAO-B: IC₅₀ = 18 µM (vs. 1.2 µM for tranylcypromine).

Irreversible inhibition occurs via covalent modification of the enzyme’s flavin cofactor, prolonging synaptic monoamine levels.

Pharmacokinetics

Table 3: Pharmacokinetic Parameters

ParameterValue
Cₘₐₓ (plasma)50–200 ng/mL
Tₘₐₓ1–2 hours
Half-life (t₁/₂)~2 hours
Protein Binding85–90%
Major Elimination RouteRenal (75%)

Despite a short half-life, sustained MAO inhibition persists due to irreversible enzyme binding.

Clinical and Research Applications

Antidepressant Therapy Adjunct

In tranylcypromine-treated patients, this metabolite contributes to cumulative MAO inhibition, potentially enhancing therapeutic effects. Clinical trials note:

  • Response Rates: 58% improvement in treatment-resistant depression at 4 weeks.

  • Dose Dependency: Higher tranylcypromine doses (up to 128 mg/day) correlate with elevated metabolite levels and improved outcomes.

Neurochemical Research

The compound serves as a reference standard in studies exploring:

  • MAO Isoform Specificity: Structural determinants of inhibitor selectivity.

  • Metabolic Profiling: Interactions with CYP450 isoforms (e.g., CYP2C19 polymorphisms).

Comparative Analysis with Analogues

Table 4: Comparison of Tranylcypromine Metabolites

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)logP
Tranylcypromine0.81.21.9
4-[(1R,2S)-rel-2-Aminocyclopropyl]phenol12180.7
N-Acetyltranylcypromine>100>1001.2

Hydroxylation reduces lipophilicity (logP), diminishing blood-brain barrier permeability compared to tranylcypromine.

Future Directions

  • Prodrug Development: Ester derivatives to enhance CNS penetration.

  • Enzyme Kinetics: Elucidate structural motifs governing MAO isoform specificity.

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